molecular formula C14H13N5O5S B14705346 Urea, 1-amidino-3-(p-((p-nitrophenyl)sulfonyl)phenyl)- CAS No. 20567-02-6

Urea, 1-amidino-3-(p-((p-nitrophenyl)sulfonyl)phenyl)-

Cat. No.: B14705346
CAS No.: 20567-02-6
M. Wt: 363.35 g/mol
InChI Key: MTJALPBZRQUOPP-UHFFFAOYSA-N
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Description

Urea, 1-amidino-3-(p-((p-nitrophenyl)sulfonyl)phenyl)- is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of urea, 1-amidino-3-(p-((p-nitrophenyl)sulfonyl)phenyl)- typically involves the reaction of an appropriate amine with an isocyanate intermediate. One common method is the nucleophilic addition of ammonia to an isocyanate intermediate generated in situ by a Hofmann rearrangement of the starting amide . Another method involves the reaction of primary amides with phenyliodine diacetate in the presence of an ammonia source .

Industrial Production Methods

Industrial production of this compound can be achieved through a scalable synthesis method that involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is environmentally friendly and efficient, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Urea, 1-amidino-3-(p-((p-nitrophenyl)sulfonyl)phenyl)- undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted urea derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of urea, 1-amidino-3-(p-((p-nitrophenyl)sulfonyl)phenyl)- involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

    Urea, N-(aminoiminomethyl)-N′-(4-nitrophenyl)-: Similar structure but lacks the sulfonyl group.

    Urea derivatives of (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol: Similar antimicrobial properties.

Uniqueness

Urea, 1-amidino-3-(p-((p-nitrophenyl)sulfonyl)phenyl)- is unique due to the presence of both nitrophenyl and sulfonyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

20567-02-6

Molecular Formula

C14H13N5O5S

Molecular Weight

363.35 g/mol

IUPAC Name

1-(diaminomethylidene)-3-[4-(4-nitrophenyl)sulfonylphenyl]urea

InChI

InChI=1S/C14H13N5O5S/c15-13(16)18-14(20)17-9-1-5-11(6-2-9)25(23,24)12-7-3-10(4-8-12)19(21)22/h1-8H,(H5,15,16,17,18,20)

InChI Key

MTJALPBZRQUOPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)N=C(N)N)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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